Dimethyl 5-(heptanoylamino)benzene-1,3-dicarboxylate
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Overview
Description
Dimethyl 5-(heptanoylamino)benzene-1,3-dicarboxylate is an organic compound with a complex structure that includes a benzene ring substituted with dimethyl ester groups and a heptanoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-(heptanoylamino)benzene-1,3-dicarboxylate typically involves the esterification of 5-(heptanoylamino)benzene-1,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-(heptanoylamino)benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The benzene ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted benzene derivatives depending on the reagent used.
Scientific Research Applications
Dimethyl 5-(heptanoylamino)benzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or drug candidate.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Dimethyl 5-(heptanoylamino)benzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-bromobenzene-1,3-dicarboxylate
- Dimethyl 5-hydroxybenzene-1,3-dicarboxylate
- Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate
Uniqueness
Dimethyl 5-(heptanoylamino)benzene-1,3-dicarboxylate is unique due to the presence of the heptanoylamino group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents on the benzene ring.
Properties
Molecular Formula |
C17H23NO5 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
dimethyl 5-(heptanoylamino)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C17H23NO5/c1-4-5-6-7-8-15(19)18-14-10-12(16(20)22-2)9-13(11-14)17(21)23-3/h9-11H,4-8H2,1-3H3,(H,18,19) |
InChI Key |
FNWUNESTZSYTSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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